molecular formula C9H14O2 B1626818 (1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol CAS No. 79516-58-8

(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol

Cat. No. B1626818
CAS RN: 79516-58-8
M. Wt: 154.21 g/mol
InChI Key: IGHHPVIMEQGKNE-BZNPZCIMSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is through a Diels-Alder reaction , where a diene (such as furan) reacts with a dienophile (such as maleic anhydride). The resulting adduct undergoes further transformations to yield the desired bicyclic structure. Detailed synthetic routes and conditions can be found in relevant literature .

properties

IUPAC Name

[(1R,2R,3R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHPVIMEQGKNE-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482580
Record name (1R,2R,3R,4S)-BICYCLO[2.2.1]HEPT-5-ENE-2,3-DIYLDIMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol

CAS RN

699-96-7, 79516-58-8
Record name rel-(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R,3R,4S)-BICYCLO[2.2.1]HEPT-5-ENE-2,3-DIYLDIMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol
Reactant of Route 2
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol
Reactant of Route 3
Reactant of Route 3
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol
Reactant of Route 4
Reactant of Route 4
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol
Reactant of Route 5
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol
Reactant of Route 6
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol

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